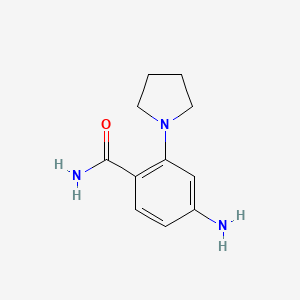

4-Amino-2-pyrrolidin-1-yl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-pyrrolidin-1-yl-benzamide, or 4-APB, is an organic compound and a member of the benzamide family. It is a white solid with a molecular weight of 221.3 g/mol and a melting point of 174-175 °C. 4-APB is an important research chemical that is used in a wide range of scientific experiments and applications. It acts as a reagent, a catalyst, and a ligand in organic synthesis, and is also used in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Role in Drug Discovery

The pyrrolidine ring, which is a part of the “4-Amino-2-pyrrolidin-1-yl-benzamide” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized from “4-Amino-2-pyrrolidin-1-yl-benzamide”, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used in pain management .

Modulators of Insulin-like Growth Factor 1 Receptor

These derivatives also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders .

Inhibitors of Various Enzymes

The derivatives of 2-(pyrrolidin-1-yl)pyrimidine are able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This makes them potential candidates for the treatment of various diseases .

Antioxidative Properties

These compounds have been described to possess antioxidative properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antibacterial Properties

The derivatives of 2-(pyrrolidin-1-yl)pyrimidine also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics .

Effects on Cell Cycle

These compounds have been characterized for their effects on the cell cycle . This makes them potential candidates for the treatment of diseases related to cell cycle dysregulation, such as cancer .

Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

“4-Amino-2-pyrrolidin-1-yl-benzamide” can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . These compounds have a wide range of biological activities and are of great interest in medicinal chemistry .

Mecanismo De Acción

- The pyrrolidine ring, present in this compound, is a versatile scaffold used by medicinal chemists to design bioactive molecules. It contributes to the stereochemistry of the molecule and allows exploration of the pharmacophore space .

Target of Action

Pharmacokinetics (ADME Properties)

The pyrrolidine scaffold’s versatility suggests potential therapeutic applications, but targeted investigations are necessary to uncover its precise mechanisms and effects . If additional data becomes available, we can refine our understanding of this compound’s action. 🌟

Propiedades

IUPAC Name |

4-amino-2-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZQYMPIZWQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424576 |

Source

|

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-pyrrolidin-1-yl-benzamide | |

CAS RN |

878620-22-5 |

Source

|

| Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)